
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Übersicht
Beschreibung
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine, also known as 2-(1-ethyl-3-TFMPyrazol-4-yl)-N-methylethan-1-amine or simply TFMPyrazole, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in many different types of experiments.
Wissenschaftliche Forschungsanwendungen
Catalysts for Copolymerization
Compounds with a pyrazolyl structure have been investigated for their catalytic properties in the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) and cyclohexene carbonate. These catalysts showed activity under solvent-free conditions and without a co-catalyst, demonstrating their potential in creating environmentally friendly polymers (Matiwane, Obuah, & Darkwa, 2020).
Synthesis of Antimicrobial Agents
Derivatives of the pyrazole class, including those with trifluoromethyl groups, have been synthesized and evaluated for their antimicrobial properties. These compounds showed promise as potential antimicrobial agents, contributing to the development of new treatments for infections (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Novel Synthesis Methods
Research has also focused on developing efficient synthesis methods for pyrazole derivatives, including those with trifluoromethyl groups. These methods aim to improve the yield and purity of such compounds, facilitating their use in further scientific applications (Prabakaran, Khan, & Jin, 2012).
Development of New Materials
Pyrazole derivatives have been used in the design and synthesis of new materials with potential applications in various fields, including electronics and photonics. For instance, the synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates and their conversion into corresponding acids and esters demonstrates the versatility of these compounds in materials science (Beck & Wright, 1987).
Antitumor and Antibacterial Pharmacophores
Pyrazole derivatives have been identified for their antitumor, antifungal, and antibacterial activities, contributing to the discovery of new pharmacophore sites for drug development. The structural characterization and activity studies of these compounds provide insights into their potential therapeutic applications (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Eigenschaften
IUPAC Name |
2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-3-15-6-7(4-5-13-2)8(14-15)9(10,11)12/h6,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDSGAWBEXWLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



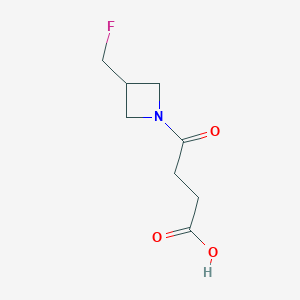

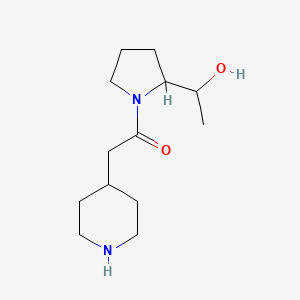

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridin-3-amine](/img/structure/B1491149.png)
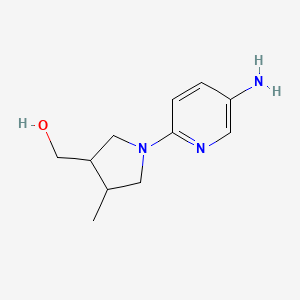
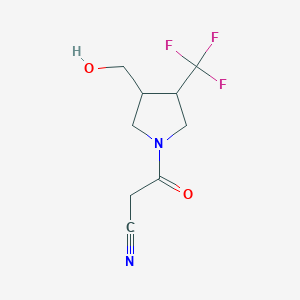
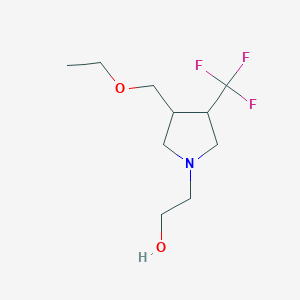


![2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491159.png)
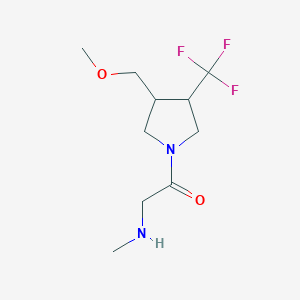
![azetidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1491166.png)
![(E)-4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491167.png)